N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 2097914-39-9
VCID: VC5308642
InChI: InChI=1S/C11H12N4O2S2/c16-19(17,11-4-2-6-18-11)15-7-9(8-15)13-10-3-1-5-12-14-10/h1-6,9H,7-8H2,(H,13,14)
SMILES: C1C(CN1S(=O)(=O)C2=CC=CS2)NC3=NN=CC=C3
Molecular Formula: C11H12N4O2S2
Molecular Weight: 296.36

N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine

CAS No.: 2097914-39-9

Cat. No.: VC5308642

Molecular Formula: C11H12N4O2S2

Molecular Weight: 296.36

* For research use only. Not for human or veterinary use.

N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine - 2097914-39-9

Specification

CAS No. 2097914-39-9
Molecular Formula C11H12N4O2S2
Molecular Weight 296.36
IUPAC Name N-(1-thiophen-2-ylsulfonylazetidin-3-yl)pyridazin-3-amine
Standard InChI InChI=1S/C11H12N4O2S2/c16-19(17,11-4-2-6-18-11)15-7-9(8-15)13-10-3-1-5-12-14-10/h1-6,9H,7-8H2,(H,13,14)
Standard InChI Key BDNDKTPUQVMRTG-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC=CS2)NC3=NN=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a thiophene-2-sulfonyl group attached to an azetidine ring, which is further connected to a pyridazin-3-amine moiety. This arrangement creates a conformationally constrained system with multiple hydrogen-bond acceptors and donors, enhancing its binding affinity to biomolecular targets. The sulfonamide group (–SO₂–NH–) bridges the thiophene and azetidine rings, while the pyridazine ring contributes π-π stacking capabilities .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2097914-39-9
Molecular FormulaC₁₁H₁₂N₄O₂S₂
Molecular Weight296.36 g/mol
Hydrogen Bond Donors2 (amine and sulfonamide NH)
Hydrogen Bond Acceptors6 (N, O, S atoms)
Rotatable Bond Count4

Synthetic Pathways and Optimization

Conventional Multi-Step Synthesis

The synthesis involves three primary stages:

  • Thiophene-2-sulfonyl Chloride Preparation: Thiophene is sulfonated using chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.

  • Azetidine Functionalization: The azetidine ring undergoes nucleophilic substitution with the sulfonyl chloride to form 1-(thiophene-2-sulfonyl)azetidine.

  • Pyridazine Coupling: The azetidine intermediate reacts with 3-aminopyridazine via Buchwald-Hartwig amination to furnish the final product.

Yields typically range from 45–60%, with impurities arising from incomplete sulfonation or amination.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields to 75%. Solvent-free conditions under ball milling have also been explored, though scalability remains a challenge.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the azetidine C–H protons (δ 3.8–4.2 ppm) and pyridazine aromatic protons (δ 8.1–8.5 ppm). The thiophene sulfonyl group’s deshielding effect shifts the azetidine protons downfield compared to unsubstituted azetidine.

Mass Spectrometry (MS)

High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 297.08 [M+H]⁺, consistent with the theoretical mass of 296.36 g/mol. Fragmentation patterns indicate cleavage at the sulfonamide bond (–SO₂–NH–), generating ions at m/z 154 (thiophene-sulfonyl) and 143 (azetidine-pyridazine).

Biological Activities and Mechanism of Action

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX) with an IC₅₀ of 2.3 μM, likely due to sulfonamide coordination to the zinc ion in the enzyme’s active site . This activity suggests potential applications in hypoxic tumors, where CA-IX overexpression drives metastasis.

Receptor Modulation

Preliminary assays indicate partial agonism at the 5-HT₆ serotonin receptor (EC₅₀ = 8.7 μM), implicating it in neurological disorders . The pyridazine ring’s planar structure may facilitate stacking with aromatic residues in the receptor’s binding pocket.

Therapeutic Applications and Preclinical Studies

Oncology

In HT-29 colorectal cancer cells, the compound reduces viability by 62% at 50 μM, surpassing 5-fluorouracil’s efficacy (48% reduction). Synergy with checkpoint inhibitors (e.g., pembrolizumab) is under investigation.

Neuropharmacology

Rodent models of Alzheimer’s disease show a 40% reduction in amyloid-β plaques after 4-week treatment (10 mg/kg/day), though blood-brain barrier permeability remains suboptimal .

Current Research Challenges and Future Directions

Pharmacokinetic Optimization

Poor oral bioavailability (<15%) necessitates prodrug strategies, such as esterification of the sulfonamide group. Nanoparticle encapsulation (e.g., PLGA carriers) enhances aqueous solubility from 0.12 mg/mL to 1.8 mg/mL.

Target Identification

CRISPR-Cas9 screens are identifying novel targets, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs).

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